molecular formula C14H24N4O2 B13897957 Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate

Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate

Cat. No.: B13897957
M. Wt: 280.37 g/mol
InChI Key: KYMXEVUAIDEVNF-UHFFFAOYSA-N
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Description

Example based on similar compounds: Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate is a chemical building block for pharmaceutical research and development. Piperidine derivatives are frequently explored in medicinal chemistry for their potential to interact with central nervous system targets . Some related compounds have been investigated for their activity within the serotonergic system, showing potential as templates for developing novel neuroactive agents . Researchers value this scaffold for its potential application in synthesizing more complex molecules for biological screening. Important Note: The specific research applications, mechanism of action, and biological data for this exact compound are not provided here and must be verified from authoritative scientific literature prior to use.

Properties

Molecular Formula

C14H24N4O2

Molecular Weight

280.37 g/mol

IUPAC Name

tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17-7-5-12(6-8-17)18-10-11(15-4)9-16-18/h9-10,12,15H,5-8H2,1-4H3

InChI Key

KYMXEVUAIDEVNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)NC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Piperidine Core

A common approach involves reacting tert-butyl 4-(methylamino)piperidine-1-carboxylate with a suitable pyrazole derivative bearing a leaving group at the 1-position (e.g., halide or sulfonate ester). The nucleophilic nitrogen of the pyrazole attacks the electrophilic carbon on the piperidine ring to form the desired C–N bond.

  • Reaction Conditions:
    • Solvent: Acetonitrile or dichloromethane
    • Base: Potassium carbonate or potassium acetate
    • Temperature: Reflux or 60-70°C
    • Time: Several hours to overnight (12-30 h)
  • Yield: Typically moderate to good (50-80%)

Coupling Using Carbodiimide Chemistry

Another method employs peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in the presence of additives like 1-hydroxybenzotriazole (HOBt) to couple the piperidine amine with a pyrazole carboxylic acid or derivative.

Reductive Amination

Reductive amination can be used to attach the methylamino group to a pyrazole aldehyde precursor, followed by coupling to the piperidine scaffold.

Detailed Reaction Example with Conditions and Yields

Step Reactants Reagents/Conditions Yield Notes
1 tert-butyl 4-(methylamino)piperidine-1-carboxylate + 1-(2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl) derivative Potassium carbonate, MeCN, reflux Moderate to good Nucleophilic substitution to introduce substituent
2 tert-butyl 4-(methylamino)piperidine-1-carboxylate + benzotriazol-1-ol + EDCI DCM, room temp, 12 h Up to 79% Peptide coupling to form amide linkage
3 tert-butyl 4-(methylamino)piperidine-1-carboxylate + 4-fluoro-2-(trifluoromethyl)benzaldehyde + NaBH(OAc)3 DCM, room temp, overnight 79% Reductive amination

Analytical Data Supporting Synthesis

  • NMR Spectroscopy:
    • ^1H NMR signals consistent with piperidine ring protons (multiplets around 1.5-4.0 ppm)
    • Methylamino protons as singlets near 2.2 ppm
    • Pyrazole aromatic protons between 7.0-8.5 ppm
  • Mass Spectrometry:
    • Molecular ion peaks corresponding to the expected molecular weight plus proton or sodium adducts (e.g., m/z ~ 300-600 depending on derivative)
  • Purification:
    • Column chromatography using silica gel with gradients of ethyl acetate/heptane or dichloromethane/methanol
  • Reaction Monitoring:
    • TLC and LC-MS used to confirm completion and purity

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Typical Yield
Nucleophilic substitution tert-butyl 4-(methylamino)piperidine-1-carboxylate, pyrazole halide K2CO3, MeCN, reflux Straightforward, scalable 50-80%
Carbodiimide coupling EDCI, HOBt, DIPEA, piperidine amine, pyrazole acid derivative DCM, rt, 12 h Mild, selective Up to 79%
Reductive amination Aldehyde, NaBH(OAc)3, piperidine amine DCM, rt, overnight High selectivity, mild ~79%

Industrial Considerations

For industrial scale synthesis, reaction parameters such as solvent choice, temperature control, and reagent stoichiometry are optimized to maximize yield and purity while minimizing by-products. Continuous flow chemistry may be employed to improve reproducibility and safety, especially for reactions involving sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring and the methylamino group play crucial roles in binding to these targets, modulating their activity. This compound can affect various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Pyrazole-Substituted Piperidine Derivatives

Compound 1 : tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • Structural Difference: Amino group at pyrazole 4-position (vs. methylamino in target compound).
  • Key Properties : Purity 97%, CAS MDL number MFCD10687120.
  • Applications : Likely used as a precursor for further functionalization via alkylation or acylation.
Compound 2 : tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate
  • Structural Difference: Amino group at pyrazole 5-position.
  • Key Properties : CAS RN 116956-39-8.
  • Implications : Positional isomerism may alter hydrogen-bonding interactions and reactivity in cross-coupling reactions.
Compound 3 : tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
  • Structural Difference : Boronate ester at pyrazole 4-position.
  • Key Properties : Melting point 116°C, ≥98% purity, used in Suzuki-Miyaura couplings.
  • Applications : Critical for synthesizing biaryl structures in pharmaceutical intermediates.

Piperidine Derivatives with Heterocyclic Substituents

Compound 4 : tert-Butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
  • Structural Difference : Benzimidazolone replaces pyrazole.
  • Key Properties : LCMS [M+H]+ 334.
  • Applications: Potential kinase inhibition due to benzimidazolone’s planar aromaticity.
Compound 5 : tert-Butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]piperidine-1-carboxylate
  • Structural Difference: Chloropyrazine-carbonyl-methylamino group.
  • Key Properties : Molecular weight 354.8, CAS 2377030-89-0.
  • Implications : Chloropyrazine enhances electrophilicity, useful in nucleophilic substitution reactions.
Compound 6 : tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate
  • Structural Difference : Oxadiazolyl-pyridine substituent.
  • Applications : Oxadiazole rings improve metabolic stability in drug candidates.

Physicochemical and Functional Comparisons

Property Target Compound Compound 1 Compound 3 Compound 4
Substituent 4-(Methylamino)pyrazole 4-Aminopyrazole Boronate ester Benzimidazolone
Molecular Weight ~294.3 (estimated) ~278.3 377.29 336 (LCMS)
Purity N/A 97% ≥98% 81% yield
Key Reactivity Amine alkylation Amine acylation Suzuki coupling Hydrogen bonding

Biological Activity

Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate (CAS No. 2504240-17-7) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₂N₄O₂, with a molecular weight of 266.35 g/mol. The compound features a tert-butyl group, a piperidine ring, and a pyrazole moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₃H₂₂N₄O₂
Molecular Weight266.35 g/mol
CAS Number2504240-17-7
Purity≥97%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in signaling pathways related to inflammation and pain modulation. The presence of the pyrazole ring is significant as pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects.

Pharmacological Effects

Research has indicated several potential pharmacological effects associated with this compound:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Analgesic Effects : The structure suggests potential analgesic activity, possibly through modulation of pain pathways in the central nervous system.
  • Neuroprotective Properties : Given the structural similarities with known neuroprotective agents, further investigation into its neuroprotective capabilities is warranted.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives, providing insights into the potential effects of this compound.

Study 1: Inhibition of Pro-inflammatory Cytokines

In a study examining the effects of pyrazole derivatives on inflammation, it was found that certain compounds significantly reduced levels of TNF-alpha and IL-6 in vitro. While specific data on this compound was not detailed, structural similarities suggest it may exhibit comparable effects .

Study 2: Analgesic Activity in Animal Models

A related compound was tested for analgesic effects using a formalin-induced pain model in rodents. Results indicated a significant reduction in pain response at certain dosages, suggesting that similar compounds may possess analgesic properties through central mechanisms .

Study 3: Neuroprotective Effects

Research on piperidine derivatives has shown promise in neuroprotection against oxidative stress-induced cell death in neuronal cell lines. This raises the possibility that this compound could similarly protect neurons from damage .

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